

In Vitro Antiviral Activity of SARS-CoV-2-IN-83: A Technical Overview

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-83	
Cat. No.:	B15135654	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of the novel compound **SARS-CoV-2-IN-83** against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The data presented herein is based on established and validated in vitro methodologies to determine the efficacy and cytotoxicity of this investigational agent. This document details the experimental protocols utilized, presents the quantitative data in a structured format, and includes visualizations of key experimental workflows and viral mechanisms of action to support further research and development efforts.

Core Efficacy and Cytotoxicity Data

The antiviral activity and cellular toxicity of **SARS-CoV-2-IN-83** were evaluated in Vero E6 cells, a cell line commonly used for SARS-CoV-2 research due to its high permissiveness to the virus. The compound was tested for its ability to inhibit the virus-induced cytopathic effect (CPE) and to reduce viral replication. Cellular viability was also assessed to determine the compound's toxicity profile.



Compound	EC50 (μM)	CC50 (µM)	Selectivity Index (SI)	Assay Type	Cell Line
SARS-CoV-2- IN-83	1.25	>100	>80	CPE Inhibition	Vero E6
SARS-CoV-2- IN-83	0.98	>100	>102	Plaque Reduction	Vero E6
SARS-CoV-2- IN-83	1.10	>100	>90	qRT-PCR	Vero E6
Remdesivir	0.99	>100	>101	CPE Inhibition	Vero E6

- EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral activity.
- CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% cytotoxicity to the host cells.
- Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value is desirable.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard and widely accepted procedures for in vitro antiviral testing against SARS-CoV-2. [1][2][3]

Cell and Virus Culture

- Cell Line: Vero E6 cells (ATCC CRL-1586) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillinstreptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
- Virus Strain: SARS-CoV-2 (e.g., USA-WA1/2020 isolate) was propagated in Vero E6 cells.
 Viral titers were determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay. All work with live virus was conducted in a Biosafety Level 3 (BSL-3) laboratory.



Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced death.[2]

- Cell Seeding: Vero E6 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight to form a confluent monolayer.
- Compound Preparation: SARS-CoV-2-IN-83 was serially diluted in DMEM to achieve a range of final concentrations.
- Infection and Treatment: The cell culture medium was removed, and cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS). The serially diluted compound was then added to the respective wells.
- Incubation: The plates were incubated for 72 hours at 37°C with 5% CO2.
- CPE Evaluation: After incubation, the cells were fixed with 10% formalin and stained with 0.5% crystal violet. The optical density (OD) was measured at 570 nm using a microplate reader. The EC50 value was calculated based on the dose-response curve.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells.

- Cell Seeding: Vero E6 cells were seeded in 96-well plates as described for the CPE assay.
- Compound Treatment: The cells were treated with the same serial dilutions of SARS-CoV-2-IN-83 as in the antiviral assay but without the addition of the virus.
- Incubation: The plates were incubated for 72 hours.
- Viability Assessment: Cell viability was determined using a standard MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega), and the absorbance was read at 490 nm. The CC50 value was calculated from the dose-response curve.

Plaque Reduction Neutralization Test (PRNT)



This assay quantifies the reduction in the number of viral plaques in the presence of the compound.[1]

- Cell Seeding: Vero E6 cells were seeded in 6-well plates and grown to confluency.
- Virus-Compound Incubation: A fixed concentration of SARS-CoV-2 (approximately 100 plaque-forming units, PFU) was incubated with serial dilutions of SARS-CoV-2-IN-83 for 1 hour at 37°C.
- Infection: The cell monolayers were washed with PBS, and the virus-compound mixtures were added to the cells for 1 hour.
- Overlay: After adsorption, the inoculum was removed, and the cells were overlaid with DMEM containing 1% Avicel and 2% FBS.
- Incubation: Plates were incubated for 48-72 hours.
- Plaque Visualization: The overlay was removed, and cells were fixed and stained with crystal violet. Plaques were counted, and the EC50 was determined as the concentration of the compound that reduced the plaque number by 50% compared to the virus-only control.

Quantitative Reverse Transcription PCR (qRT-PCR) Assay

This assay measures the reduction in viral RNA levels.

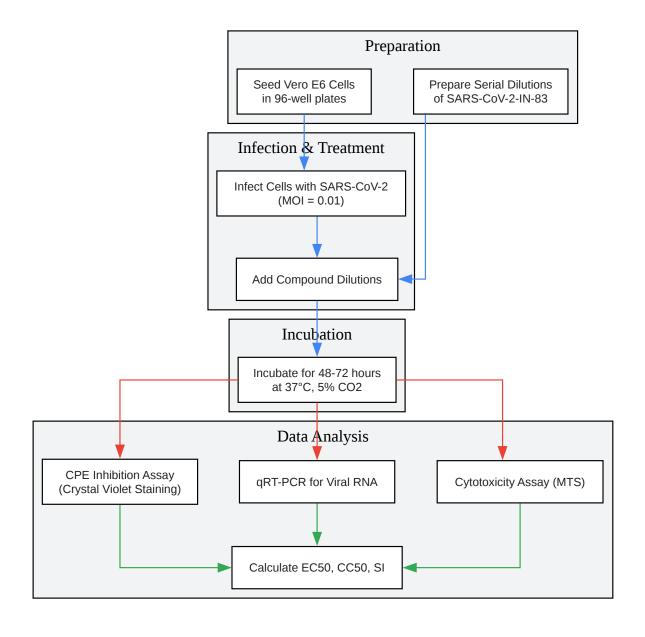
- Experimental Setup: The infection and treatment protocol is similar to the CPE inhibition assay.
- RNA Extraction: At 48 hours post-infection, total RNA was extracted from the cell lysates using a commercial kit (e.g., TRIzol).
- qRT-PCR: The amount of viral RNA was quantified by one-step qRT-PCR targeting a specific region of the SARS-CoV-2 genome (e.g., the N gene). The results were normalized to an internal control (e.g., RNase P).



 Data Analysis: The EC50 was calculated based on the reduction in viral RNA copy numbers in treated versus untreated infected cells.

Visualizations

Experimental Workflow for In Vitro Antiviral Screening

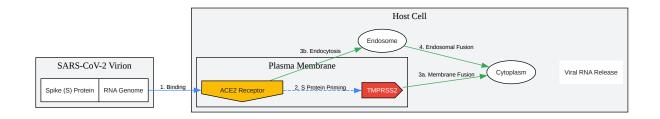


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Caption: Workflow for in vitro screening of antiviral compounds against SARS-CoV-2.

SARS-CoV-2 Host Cell Entry Mechanism



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Caption: SARS-CoV-2 entry into a host cell via ACE2 receptor binding and subsequent pathways.

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